Methyl hesperidin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl hesperidin: is a flavonoid compound derived from hesperidin, which is found in citrus fruits. It is known for its yellow to orange crystalline appearance and aromatic properties. This compound exhibits various physiological activities, including antioxidant, anti-inflammatory, anticancer, and cardiovascular protective effects .

准备方法

Synthetic Routes and Reaction Conditions: Methyl hesperidin can be synthesized through the methylation of hesperidin. One common method involves the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is typically carried out at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound often involves the extraction of hesperidin from citrus peels, followed by methylation. The extraction process may use solvents like methanol or ethanol, and the methylation is performed using methylating agents under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: Methyl hesperidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce new functional groups into the molecule .

科学研究应用

Pharmacological Applications

Methyl hesperidin exhibits a range of biological activities that make it a candidate for therapeutic use. Below are some notable pharmacological applications:

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation in various models. For instance, a study demonstrated that treatment with this compound significantly decreased lung inflammation in OVA-challenged mice, suggesting its potential in managing inflammatory lung diseases .

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent. It has been reported to mitigate cognitive deficits and oxidative stress in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In particular, it modulates neurotransmitter systems and reduces levels of pro-inflammatory cytokines, thereby enhancing cognitive function .

Anticancer Activity

This compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in various cancer cell lines. It has been effective against gastric, colon, and breast cancers by modulating inflammatory pathways and reducing oxidative stress .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

Subchronic Toxicity Study

A study involving B6C3F1 mice administered this compound at dietary levels up to 5% over 13 weeks found no significant adverse effects on body weight, organ weights, or hematological parameters, indicating a favorable safety profile .

Carcinogenicity Study

Long-term studies also demonstrated that this compound did not exhibit carcinogenic effects in mice over a 96-week feeding regimen. No significant changes were observed in clinical signs or histopathology .

Formulation Science

This compound has been explored as an excipient in pharmaceutical formulations:

Hot-Melt Extrusion Applications

Recent studies have highlighted the use of this compound as an excipient for amorphous solid dispersions (ASDs). In combination with nobiletin, it significantly improved solubility and bioavailability compared to traditional excipients, demonstrating its potential for enhancing drug formulations .

Case Studies and Research Findings

作用机制

Methyl hesperidin exerts its effects through various molecular targets and pathways. It activates peroxisome proliferator-activated receptor-gamma, which plays a role in reducing inflammation and oxidative stress. It also inhibits nuclear factor-kappa B and activator protein 1 activities, leading to decreased expression of inflammatory mediators .

相似化合物的比较

Hesperidin: The parent compound of methyl hesperidin, found in citrus fruits.

Hesperetin: An aglycone form of hesperidin, with similar biological activities.

Naringin: Another flavonoid found in citrus fruits, with antioxidant and anti-inflammatory properties

Uniqueness: this compound is unique due to its enhanced solubility and bioavailability compared to hesperidin. This makes it more effective in various applications, particularly in the pharmaceutical and cosmetic industries .

属性

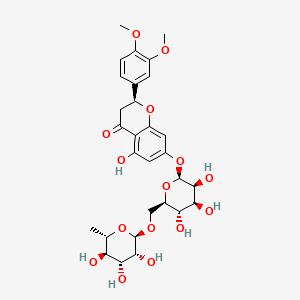

分子式 |

C29H36O15 |

|---|---|

分子量 |

624.6 g/mol |

IUPAC 名称 |

(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27-,28+,29+/m0/s1 |

InChI 键 |

GUMSHIGGVOJLBP-CTUUZZHSSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |

同义词 |

methyl hesperidin methylhesperidin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。